Zygadenine

Toxicology Acute Toxicity In Vivo Pharmacology

Zygadenine (CAS 545-45-9) is the non-esterified ceveratrum alkamine scaffold-the essential baseline comparator for sodium channel (VGSC) research and death camas toxicology. Unlike its C-3 ester derivatives (e.g., zygacine), zygadenine does not stimulate ²²Na⁺ influx at ≤1.0 mmol/L, enabling accurate isolation of esterification-dependent VGSC activation. • Baseline toxicity for SAR studies: 37-119× less potent than ester analogs. • Distinguish zygadenine from zygacine in biological samples post first-pass metabolism. • Validate HPLC-ELSD/LC-MSⁿ methods for alkaloid quantification in plant matrices.

Molecular Formula C27H43NO7
Molecular Weight 493.6 g/mol
CAS No. 545-45-9
Cat. No. B1213232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZygadenine
CAS545-45-9
Molecular FormulaC27H43NO7
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)O)C)(C)O
InChIInChI=1S/C27H43NO7/c1-13-4-7-18-24(3,32)20-14(12-28(18)11-13)15-10-25-17(26(15,33)22(31)21(20)30)6-5-16-23(25,2)9-8-19(29)27(16,34)35-25/h13-22,29-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26-,27-/m0/s1
InChIKeyNPNDUIMQBJIGQS-IDFKWMMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zygadenine: Procurement & Toxicology Research Overview


Zygadenine (CAS 545-45-9) is a steroidal alkaloid of the ceveratrum/cevane-type, serving as the core alkamine scaffold for a family of neurotoxic esters found in Melanthiaceae plants (e.g., 'death camas') [1]. As a naturally occurring sodium channel-interacting alkaloid and the primary metabolite of its more toxic ester derivatives (e.g., zygacine), zygadenine is an essential reference standard for toxicology, plant metabolite analysis, and studies on structure-dependent modulation of voltage-gated sodium channels (VGSCs) [2]. Its defined structure as a non-esterified alkamine distinguishes it from its highly potent ester analogs, offering researchers a critical baseline comparator for evaluating the role of esterification at the C-3 position [3].

Why Zygadenine Is Not Substitutable


Substituting zygadenine with its closely related esters (e.g., zygacine, veratroylzygadenine) or other ceveratrum alkaloids (e.g., veratridine) will produce invalid experimental outcomes due to profound differences in potency and metabolic fate. Zygadenine is the free alkamine (non-esterified) scaffold, while its 3-ester derivatives exhibit up to 119-fold higher acute toxicity in vivo [1]. Furthermore, in vitro sodium channel assays confirm that unesterified zygadenine fails to stimulate ²²Na⁺ influx at concentrations up to 1.0 mmol/L, whereas its 3-veratroyl ester (veratroylzygadenine) and veratridine are potent activators [2]. This critical functional dichotomy—between the inactive or weakly active free alkamine and its highly active esters—means that using a general 'Veratrum alkaloid' or substituting zygadenine with a more potent analog without accounting for esterification status will introduce gross quantitative errors in dose-response, toxicity, and mechanistic studies [3].

Zygadenine vs. Closest Analogs: Quantitative Evidence


Acute Toxicity: Comparison with Zygacine

In a direct head-to-head comparison using intravenous administration in mice, zygadenine (as the HCl salt) demonstrated significantly lower acute toxicity compared to its 3-acetyl ester, zygacine, and other ester derivatives [1]. The study quantified this difference, establishing a clear potency hierarchy that is critical for dosing in toxicological models and understanding the impact of C-3 esterification on systemic toxicity [1].

Toxicology Acute Toxicity In Vivo Pharmacology Comparative Toxicology

Sodium Channel Activation: Lack of Activity

A systematic study of 18 ceveratrum alkaloids revealed a critical functional dichotomy: unesterified zygadenine failed to stimulate ²²Na⁺ influx in cultured neuroblastoma cells at concentrations up to 1.0 mmol/L, whereas its 3-veratroyl ester, veratroylzygadenine, along with veratridine and protoveratrines, were potent activators of sodium influx at 0.1 mmol/L [1]. This demonstrates that the free alkamine lacks the structural features required for robust sodium channel activation, a property conferred specifically by esterification at the C-3 position [1].

Sodium Channel Ion Flux Neuropharmacology Electrophysiology

Cardiac Arrhythmogenic Signature

In a comparative study using the dog heart-lung preparation, the cardiac irregularities produced by zygadenine esters (including veratroylzygadenine and vanilloylzygadenine) were qualitatively distinct from those of other veratrum alkaloids. While cevadine characteristically produced sinus tachycardia, veratridine and the zygadenine esters produced electrical alternation and 2:1 heart block [1]. This indicates that the zygadenine scaffold, when esterified, directs a specific arrhythmogenic profile that differs from other alkamine esters like cevadine (a veracevine ester) [1].

Cardiac Pharmacology Arrhythmia Cardiotoxicity Heart-Lung Preparation

Structural Differentiation: Alkamine vs. Ester

Zygadenine (C₂₇H₄₃NO₇) is defined as the free alkamine, possessing a hydroxyl group at the C-3 position, whereas its biologically active analogs are C-3 esters (e.g., zygacine = 3-acetylzygadenine; veratroylzygadenine = 3-veratroyl ester) [1]. This structural distinction is the molecular basis for the functional differences described above [2]. The corrected molecular formula and structure were definitively established by Kupchan in 1959, resolving earlier erroneous empirical assignments [3].

Natural Products Chemistry Structure-Activity Relationship Analytical Chemistry Metabolite Identification

Distinct Analytical Standards for Zygadenine and Esters

High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) and electrospray ionization multistage mass spectrometry (HPLC-ESI-MSⁿ) methods have been developed for the simultaneous quantification of six steroidal alkaloids, including 3-veratroylzygadenine and 3-angeloylzygadenine, in Veratrum species [1]. These methods achieve intra-day and inter-day precision of less than 1.4% RSD [1]. Furthermore, LC-ESI-MSⁿ studies on Veratrum nigrum L. have characterized the fragmentation behavior of 17 steroidal alkaloids, distinguishing between protoverine-type, germine-type, and zygadenine-type alkaloids based on their distinct MSⁿ fragmentation pathways [2].

Analytical Method Development Quality Control LC-MS Metabolomics

Zygadenine: Research & Procurement Applications


Death Camas Poisoning Reference Standard

As the core alkamine and a major metabolite of zygacine (the primary toxin in death camas), pure zygadenine is required to establish baseline toxicity and calibrate analytical methods for diagnosing plant poisonings in livestock. Given that zygacine undergoes rapid first-pass metabolism to zygadenine in vivo, distinguishing between these two compounds in biological samples is critical for forensic toxicology and veterinary diagnostics [1]. Procurement of the zygadenine standard enables accurate quantification of this specific metabolite in blood and tissue samples, which is essential for confirming exposure to Toxicoscordion and Zigadenus species [1].

Sodium Channel Activation Negative Control

For researchers investigating sodium channel gating and the pharmacology of neurotoxins, zygadenine serves as a critical negative control or baseline comparator. Unlike its potent C-3 ester derivatives (e.g., veratroylzygadenine) or veratridine, zygadenine does not stimulate ²²Na⁺ influx at concentrations up to 1.0 mmol/L [2]. This allows scientists to experimentally isolate and quantify the contribution of the ester moiety to sodium channel activation. Using a substituted ester analog would invalidate this control, as it would inherently possess agonistic activity at the sodium channel [2].

Ceveratrum Alkaloid SAR Studies

The ~37-fold difference in acute toxicity between zygadenine and zygacine, and the >100-fold difference with veratroylzygadenine, makes the zygadenine scaffold an essential tool for SAR studies [3]. Researchers investigating the molecular determinants of toxicity in steroidal alkaloids require the unesterified zygadenine alkamine to serve as the 'ground state' for evaluating the impact of C-3 esterification on in vivo potency, metabolic stability, and target engagement [3]. Substituting a more potent analog would preclude accurate quantification of the esterification-driven potency enhancement [3].

LC-MS/MS Method Validation for Zygadenine Alkaloids

Analytical laboratories developing quantitative methods for steroidal alkaloids in Veratrum and related plant materials require authentic zygadenine reference standards for method validation. HPLC-ELSD and LC-ESI-MSⁿ methods have been established that distinguish zygadenine-type alkaloids from germine-type and protoverine-type based on their characteristic MSⁿ fragmentation patterns [4]. Procurement of a high-purity zygadenine standard (CAS 545-45-9) is necessary to establish retention times, optimize multiple reaction monitoring (MRM) transitions, and ensure accurate quantification in complex plant matrices or biological fluids [4].

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